N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide
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Overview
Description
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide, also known as DBM, is a synthetic compound that has been studied for its potential therapeutic properties. DBM belongs to the class of benzofuran derivatives and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Furthermore, this compound has been shown to have low toxicity in animal studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which may limit its use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Future Directions
There are a number of future directions for research on N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide. One area of research could focus on the development of more effective synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, research could focus on the development of novel derivatives of this compound with improved solubility and bioavailability. Finally, more research is needed to determine the potential long-term effects of this compound on human health.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound can be synthesized using a simple three-step process and has been shown to be stable under a variety of conditions. However, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide can be synthesized using a simple three-step process. The first step involves the condensation of 2-acetylfuran with benzaldehyde to form 2-(benzofuran-5-yl)acetaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride. The final step involves the reaction of the alcohol with prop-2-enoyl chloride to form this compound.
Scientific Research Applications
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-6-9-3-4-10-7-15-8-11(10)5-9/h2-5H,1,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZJLIZEOSUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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